![molecular formula C21H21Cl2N3O4 B12985596 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride to form 4-chloro-3-nitrobenzonitrile . This intermediate is then reacted with cyclohexylamine and formaldehyde under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar compounds include:
4-Chloro-3-nitrobenzonitrile: Shares the nitro and chloro groups but lacks the cyclohexyl and amide components.
4-Chloro-3-nitroaniline: Similar structure but with an amine group instead of the amide linkage.
N-cyclohexyl-4-chloro-3-nitrobenzamide: Similar but lacks the additional chloro group on the benzamide.
The uniqueness of 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C21H21Cl2N3O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-chloro-3-nitroanilino)-2-oxoethyl]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H21Cl2N3O4/c22-15-8-6-14(7-9-15)21(28)25(17-4-2-1-3-5-17)13-20(27)24-16-10-11-18(23)19(12-16)26(29)30/h6-12,17H,1-5,13H2,(H,24,27) |
InChI Key |
XRBXAMRZIUEYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12985524.png)
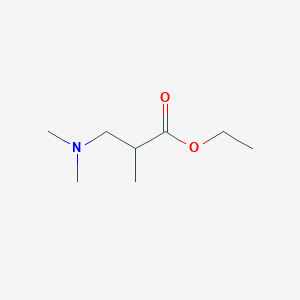
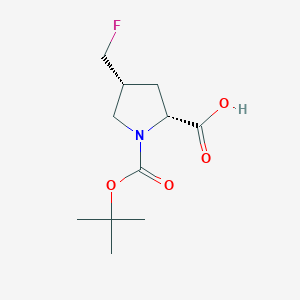
![1-Methyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12985551.png)
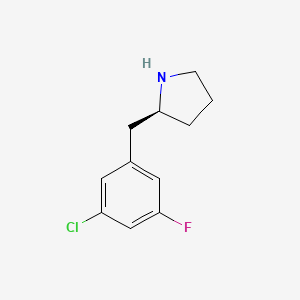
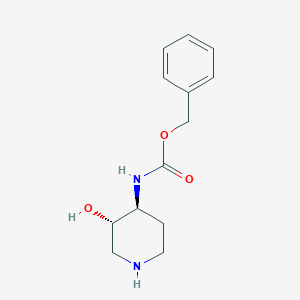
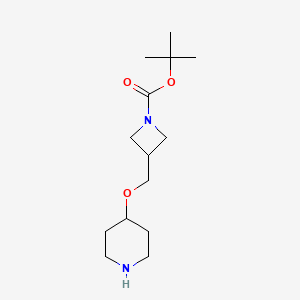
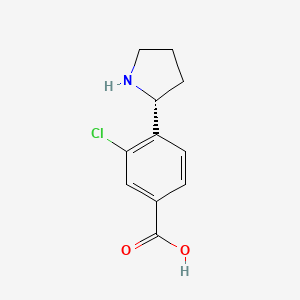



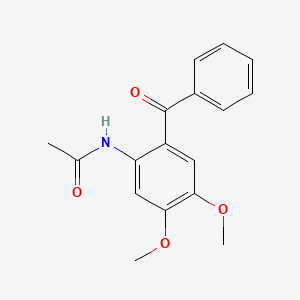

![1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B12985591.png)
